molecular formula C12H16BFN2O2 B7954890 (1-Tert-butyl-6-fluoro-2-methylbenzimidazol-5-yl)boronic acid

(1-Tert-butyl-6-fluoro-2-methylbenzimidazol-5-yl)boronic acid

Cat. No.: B7954890
M. Wt: 250.08 g/mol
InChI Key: NUAHPRZSYNNEFZ-UHFFFAOYSA-N
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Description

(1-Tert-butyl-6-fluoro-2-methylbenzimidazol-5-yl)boronic acid is a boronic acid derivative with the molecular formula C12H16BFN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Tert-butyl-6-fluoro-2-methylbenzimidazol-5-yl)boronic acid typically involves the reaction of the corresponding halogenated precursor with a boronic acid reagent. One common method is the palladium-catalyzed borylation of the halogenated benzodiazole derivative using bis(pinacolato)diboron in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: (1-Tert-butyl-6-fluoro-2-methylbenzimidazol-5-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (1-Tert-butyl-6-fluoro-2-methylbenzimidazol-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Properties

IUPAC Name

(1-tert-butyl-6-fluoro-2-methylbenzimidazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BFN2O2/c1-7-15-10-5-8(13(17)18)9(14)6-11(10)16(7)12(2,3)4/h5-6,17-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAHPRZSYNNEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1F)N(C(=N2)C)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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